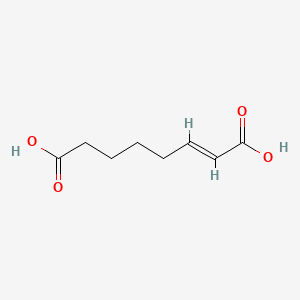
2-Octenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Octenedioic acid, also known as 2-octenedioate, is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, making it an unsaturated fatty acid .
準備方法
Synthetic Routes and Reaction Conditions: 2-Octenedioic acid can be synthesized through various methods. One common method involves the oxidation of 2-octene using potassium permanganate (KMnO₄) or ozone (O₃) followed by hydrolysis. The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the double bond.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 2-octene using metal catalysts such as palladium or platinum. The process involves the use of an oxidizing agent like oxygen or hydrogen peroxide (H₂O₂) under high pressure and temperature conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions: 2-Octenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form octanedioic acid using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of octanedioic acid.
Substitution: The carboxylic acid groups in this compound can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alcohols, amines, acid catalysts
Major Products Formed:
Oxidation: Octanedioic acid
Reduction: Octanedioic acid
Substitution: Esters, amides
科学的研究の応用
2-Octenedioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-inflammatory agent.
Industry: this compound is used in the production of biodegradable polymers, plasticizers, and surfactants.
作用機序
The mechanism of action of 2-octenedioic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, leading to the formation of acetyl-CoA, which enters the citric acid cycle. The compound’s unsaturated nature allows it to participate in various biochemical reactions, including the modulation of lipid metabolism and signaling pathways .
類似化合物との比較
Octanedioic acid: A saturated fatty acid with similar chain length but without the double bond.
Hexanedioic acid: A shorter-chain dicarboxylic acid with six carbon atoms.
Decanedioic acid: A longer-chain dicarboxylic acid with ten carbon atoms.
Uniqueness: 2-Octenedioic acid is unique due to its unsaturated nature, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
5698-50-0 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
(Z)-oct-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3- |
InChIキー |
BNTPVRGYUHJFHN-HYXAFXHYSA-N |
SMILES |
C(CCC(=O)O)CC=CC(=O)O |
異性体SMILES |
C(CCC(=O)O)C/C=C\C(=O)O |
正規SMILES |
C(CCC(=O)O)CC=CC(=O)O |
Key on ui other cas no. |
5698-50-0 |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















